molecular formula C21H18N6O4 B2589455 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide CAS No. 894992-44-0

2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2589455
CAS No.: 894992-44-0
M. Wt: 418.413
InChI Key: QHKBMKKYWIFERB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused heterocyclic core with a substituted phenyl group at the 1-position and an acetamide side chain at the 5-position. Such structural features are often leveraged in kinase inhibitors or anticancer agents due to their ability to modulate enzyme binding and cellular permeability .

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c1-13-4-3-5-18(14(13)2)26-20-17(10-23-26)21(29)25(12-22-20)11-19(28)24-15-6-8-16(9-7-15)27(30)31/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKBMKKYWIFERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in cancer research and anti-inflammatory applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its potential therapeutic applications. The presence of various substituents enhances its biological activity. The molecular formula is C22H20N4O3C_{22}H_{20}N_{4}O_{3}, with a molecular weight of approximately 396.42 g/mol.

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways crucial for cell proliferation. Key mechanisms include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been shown to inhibit CDKs, which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Interaction with Enzymes : The compound interacts with various enzymes, modulating biochemical pathways that are vital for cellular functions .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. For example, related compounds have shown IC50 values as low as 0.39 μM against MCF-7 cells .
    • The mechanism involves inducing apoptosis through the activation of caspases and inhibiting cell proliferation .
  • Anti-inflammatory Properties :
    • The compound exhibits significant anti-inflammatory activity by inhibiting COX enzymes, which are involved in the inflammatory response. Some derivatives have shown higher efficacy than standard anti-inflammatory drugs like diclofenac .
    • In experimental models, compounds in this class have demonstrated the ability to reduce paw swelling and body weight loss in inflammatory conditions .
  • Antioxidant Activity :
    • Pyrazolo[3,4-d]pyrimidine derivatives are noted for their antioxidant properties, which help mitigate oxidative stress in cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Anticancer Activity : A study assessed the cytotoxicity of various pyrazolo[3,4-d]pyrimidine derivatives against MCF-7 cells and found that certain compounds significantly inhibited cell growth while sparing non-cancerous cells .
  • Anti-inflammatory Research : Research conducted by Sivaramakarthikeyan et al. indicated that para-nitrophenyl derivatives linked to pyrazole conjugates displayed remarkable anti-inflammatory effects comparable to established treatments .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; effective against MCF-7 (IC50 = 0.39 μM)
Anti-inflammatoryInhibits COX enzymes; reduces inflammation in experimental models
AntioxidantMitigates oxidative stress; exhibits protective effects on cells

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following points summarize its biological effects:

  • In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, particularly leukemia cells. It exhibits selectivity towards cancerous cells compared to normal cells, indicating potential therapeutic benefits in oncology .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound activates pro-apoptotic proteins (e.g., Bax and caspase-3) while inhibiting anti-apoptotic proteins (e.g., Bcl-2), leading to programmed cell death .
    • Cell Cycle Arrest : It inhibits Cyclin-Dependent Kinases (CDKs), disrupting the cell cycle and promoting apoptosis in cancer cells. Additionally, it interacts with the PI3K signaling pathway, crucial for cancer cell survival and proliferation, thereby reducing tumor growth in preclinical models .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves modulating various inflammatory pathways, although specific targets are still under investigation.

Study 1: Anticancer Efficacy

A recent study evaluated this compound against multiple cancer cell lines and found that it significantly inhibited cell proliferation in a dose-dependent manner. The study reported that treatment with this compound led to a marked increase in apoptotic cells as evidenced by flow cytometry analysis .

Study 2: Mechanistic Insights

Further mechanistic studies indicated that the compound's interaction with CDKs resulted in G1 phase arrest in the cell cycle, effectively preventing cancer cells from progressing through their division cycle .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The pyrazolo[3,4-d]pyrimidinone scaffold is a common pharmacophore in medicinal chemistry. Key comparisons include:

Compound Name Substituents (1-Position) Acetamide Side Chain (5-Position) Molecular Weight Melting Point (°C)
Target Compound 2,3-Dimethylphenyl N-(4-nitrophenyl) 433.41 (calc.) Not reported
Example 83 () 3-Fluoro-4-isopropoxyphenyl Chromen-4-one derivative 571.20 302–304
Compound 4-Fluorophenyl N-[2-(trifluoromethyl)phenyl] 447.39 (calc.) Not reported

Key Observations :

  • Steric Considerations : The 2,3-dimethylphenyl group introduces greater steric hindrance compared to smaller substituents like 4-fluorophenyl, which may influence solubility and target selectivity .
Physicochemical Properties
  • Melting Point : The target compound’s melting point is unreported, but analogs like Example 83 () exhibit high melting points (>300°C), suggesting strong crystalline packing due to planar aromatic systems .
  • Solubility : The nitro group in the target compound may reduce aqueous solubility compared to fluorine-containing analogs (e.g., ), which benefit from trifluoromethyl’s polar hydrophobicity .

Research Implications and Limitations

  • Gaps : Direct pharmacological data (e.g., IC50, bioavailability) for the target compound are absent in the provided evidence. Comparative analyses rely on structural extrapolation.
  • Opportunities : Future studies should explore the nitro group’s role in target engagement versus fluorinated analogs, leveraging computational docking or in vitro assays.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of this compound?

  • Methodological Answer : Focus on reaction conditions (solvent, temperature, stoichiometry) and intermediates. For example, α-chloroacetamides are critical reactants, as shown in reactions with pyrazolo[3,4-d]pyrimidinone scaffolds . Use stepwise monitoring (TLC, HPLC) to isolate intermediates. Adjust pH and temperature to enhance yield, as demonstrated in similar pyrimidine syntheses where yields reached 72–96% via controlled stepwise coupling .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H NMR to identify proton environments (e.g., NH groups at δ 13.30 ppm for amides, aromatic protons at δ 7.42–7.58 ppm) .
  • HRMS to verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguities in tautomeric forms or regiochemistry .

Q. What analytical methods are recommended for assessing purity?

  • Methodological Answer : Use HPLC with a C18 column (gradient elution, UV detection at 254 nm) and compare retention times to standards. For water-sensitive compounds, Karl Fischer titration ensures low moisture content. Residual solvents can be quantified via GC-MS, adhering to pharmacopeial standards (e.g., <500 ppm for Class 3 solvents) .

Advanced Research Questions

Q. How can tautomeric equilibria (amine/imine forms) be resolved in this compound?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures can detect slow-exchange tautomers. For example, a 50:50 amine:imine ratio was observed in a related pyrazolo-pyrimidinone derivative via 1H NMR split peaks . X-ray crystallography or computational modeling (DFT) can further validate dominant tautomers in the solid state .

Q. What strategies are effective for identifying pharmacological targets (e.g., kinase inhibition)?

  • Methodological Answer :

  • Kinase profiling : Screen against panels (e.g., 100+ kinases) to identify inhibition >50% at 1 µM. Prioritize targets with structural homology to the compound’s pyrimidine core .
  • Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrophobic interactions with 2,3-dimethylphenyl groups) .

Q. How can structure-activity relationships (SAR) be explored for this scaffold?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing 4-nitrophenyl with halogenated aryl groups). Test biological activity in cellular assays (e.g., IC50 in cancer cell lines). For example, replacing a methyl group with ethyl in pyrimidine derivatives increased potency by 3-fold .

Q. How should contradictory analytical data (e.g., NMR vs. HRMS) be resolved?

  • Methodological Answer : Cross-validate with orthogonal techniques:

  • If HRMS confirms molecular formula but NMR suggests impurities, perform preparative HPLC to isolate the major component.
  • For regiochemistry conflicts (e.g., substitution on pyrimidine vs. pyrazole), use NOESY or COSY NMR to confirm spatial proximity of protons .

Q. What experimental design principles apply to optimizing reaction conditions?

  • Methodological Answer : Implement Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading). For flow chemistry, optimize residence time and mixing efficiency, as demonstrated in diazomethane syntheses . Response surface methodology (RSM) can model nonlinear relationships between variables and yield .

Q. How can stability studies under physiological conditions be conducted?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Plasma stability : Use human plasma (37°C, 1–4 hours) and quantify parent compound loss. For unstable analogs, consider prodrug strategies (e.g., esterification) .

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